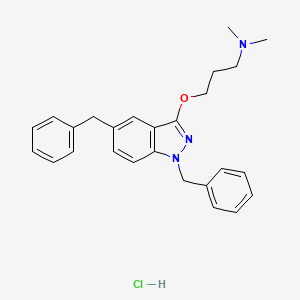
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Formulation Analysis
5-BenzylBenzydamineHydrochloride has been used in the development of a high-performance liquid chromatographic method for the determination of benzydamine hydrochloride and its impurities in an oral collutory formulation . This method allows the quantitative determination of benzydamine hydrochloride and its impurities, making it suitable for routine analysis in quality control laboratories .
Treatment of Sore Throat
This compound is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties, indicated for the symptomatic relief of pain in acute sore throat . A Delphi-based international consensus among pharmacists, general practitioners, and pediatricians has been obtained on the appropriate use of benzydamine hydrochloride in the treatment of sore throat .
Synthesis of Antidepressant Molecules
The compound has been mentioned in the context of the synthesis of antidepressant molecules via metal-catalyzed reactions . However, the specific role of this compound in the synthesis process is not explicitly stated .
Antibacterial Activity
While not directly related to 5-BenzylBenzydamineHydrochloride, derivatives of indole (which is part of the compound’s structure) have been synthesized using microwave irradiation and evaluated for their antibacterial activity .
Biological Potential of Indole Derivatives
Indole derivatives, which include 5-BenzylBenzydamineHydrochloride, have diverse biological and clinical applications . This is due to the presence of the indole nucleus in various natural compounds .
Chemical Properties and Structure
The compound’s chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight are of interest in scientific research . These properties can be used to predict the compound’s behavior in different environments and reactions .
Mécanisme D'action
Target of Action
5-BenzylBenzydamine Hydrochloride, also known as Benzydamine, is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties . It primarily targets inflamed tissues, providing symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .
Mode of Action
Benzydamine selectively binds to inflamed tissues . Despite being categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has local anesthetic and analgesic properties, which facilitate its mechanism of action as an effective locally-acting NSAID .
Biochemical Pathways
It has been suggested that it has a notable in vitro antibacterial activity and shows synergism in combination with other antibiotics, especially tetracyclines, against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Pharmacokinetics
Benzydamine is characterized as a drug of relatively low systemic clearance (ca. 160 ml min-1) but high volume of distribution (ca. 1101); the apparent terminal half-life in plasma is ca. 8 h . It is well absorbed after oral administration, as indicated by a mean systemic availability of 87 per cent . Absorption of the drug is low (less than 10 per cent of the dose) after its use as a mouthwash, or after its application as dermal cream and vaginal douche preparations .
Result of Action
The result of Benzydamine’s action is the relief of painful inflammatory conditions. When used as a mouthwash or spray, it may be used to treat traumatic conditions like pharyngitis following tonsillectomy or the use of a naso-gastric tube, inflammatory conditions like pharyngitis, aphthous ulcers and oral ulceration due to radiation therapy, dentistry operations and procedures, or more general conditions like sore throat, sore tongue, sore gums, mouth ulcers, or discomfort caused by dentures . When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
Propriétés
IUPAC Name |
3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILUQKQKYJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)
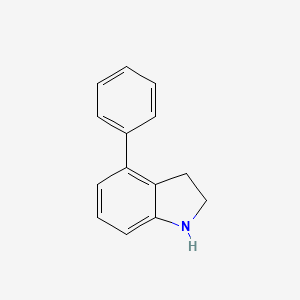
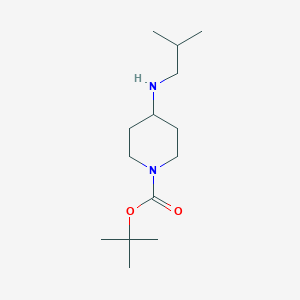
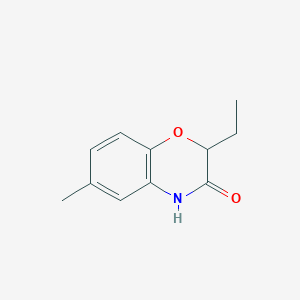



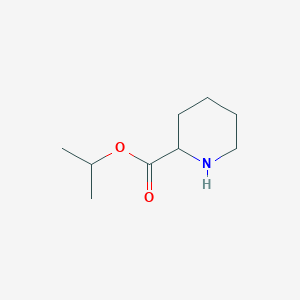
![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)

